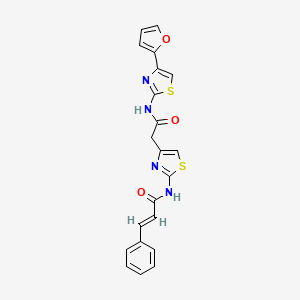

tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

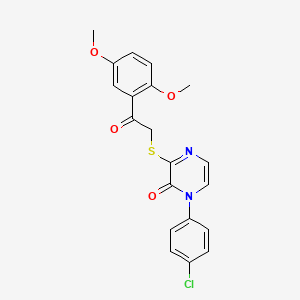

Tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate, also known as MSAC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MSAC is a white crystalline solid that is soluble in polar solvents and has a molecular weight of 309.4 g/mol.

Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks

Tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate and related compounds have been explored in the field of organic synthesis. These compounds serve as versatile intermediates and building blocks in organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related to this compound, have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis and Amines

Another significant application of this compound derivatives is in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, related to this compound, are exceedingly versatile intermediates for the asymmetric synthesis of amines. These intermediates, prepared in high yields, activate the imines for the addition of various nucleophiles and serve as powerful chiral directing groups. A wide range of highly enantioenriched amines have been synthesized using this methodology (Ellman, Owens, & Tang, 2002).

Sulfenic Acid Studies

Research into sulfenic acids, which relate to the this compound class, has been conducted to understand their electronic structure and thermal stability. For instance, the thermolysis of methyl tert-butyl sulfoxide has been studied to determine the electronic structure of methanesulfenic acid, indicating the stability of such compounds in the gas phase (Lacombe et al., 1996).

Nucleophilic Additions and Transformations

Compounds such as N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from this compound, are used in nucleophilic additions and transformations. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield, exemplifying their use in nucleophilic additions and transformations in organic chemistry (Sakaitani & Ohfune, 1990).

Asymmetric Mannich Reaction

The this compound derivatives are also employed in asymmetric Mannich reactions. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, has been synthesized via an asymmetric Mannich reaction, demonstrating the role of these compounds in synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Hydrogen and Halogen Bond Studies

Studies on carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been conducted to understand the interplay of strong and weak hydrogen and halogen bonds. These studies contribute to the understanding of molecular interactions and crystal structures in organic chemistry (Baillargeon et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-(1-methylsulfonylazetidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-7-5-11(6-7)16(4,13)14/h7H,5-6H2,1-4H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXONUHZOXRNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)

![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)

![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)

![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)